molecular formula C8H10N2O2 B13013638 2-Methyl-6-(methylamino)nicotinic acid

2-Methyl-6-(methylamino)nicotinic acid

Cat. No.: B13013638
M. Wt: 166.18 g/mol
InChI Key: FURGXWATOCPGEV-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a methyl group at the second position and a methylamino group at the sixth position on the nicotinic acid ring. It has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylamino)nicotinic acid typically involves the methylation of nicotinic acid derivatives. One common method is the reaction of 2-methyl-5-ethylpyridine with nitric acid under controlled conditions. The process involves heating the mixture to a temperature range of 140°C to 225°C and adding at least three moles of nitric acid per mole of the starting material .

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylamino)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .

Scientific Research Applications

2-Methyl-6-(methylamino)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and metabolic processes. These coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP), are essential for various cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(methylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methyl-6-(methylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-5-6(8(11)12)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10)(H,11,12)

InChI Key

FURGXWATOCPGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)C(=O)O

Origin of Product

United States

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